Margaspidin

Description

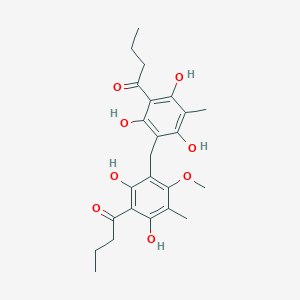

Structure

3D Structure

Properties

CAS No. |

1867-82-9 |

|---|---|

Molecular Formula |

C24H30O8 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxy-5-methylphenyl]butan-1-one |

InChI |

InChI=1S/C24H30O8/c1-6-8-15(25)17-20(28)11(3)19(27)13(22(17)30)10-14-23(31)18(16(26)9-7-2)21(29)12(4)24(14)32-5/h27-31H,6-10H2,1-5H3 |

InChI Key |

QWRNQLIWXKNUNM-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O |

Other CAS No. |

1867-82-9 |

Origin of Product |

United States |

Phytochemistry and Natural Occurrence of Margaspidin

Botanical Sources and Species Distribution

The presence of margaspidin is predominantly documented in the fern genus Dryopteris. While other plants have been investigated for related compounds, the confirmed sources of this compound are specific.

Dryopteris Species (e.g., Dryopteris marginalis, Dryopteris filix-mas)

The genus Dryopteris, commonly known as wood ferns or male ferns, is a well-established source of various phloroglucinol (B13840) derivatives, including this compound. savvysciencepublisher.comthieme-connect.com These ferns are distributed across temperate regions of the Northern Hemisphere, including Europe, Asia, and North America, often favoring damp, shaded woodland environments. savvysciencepublisher.comcivicgov4.com

Dryopteris marginalis, the marginal shield fern, has been specifically identified as containing this compound. researchgate.netresearchgate.netresearchgate.net Dr. Duke's Phytochemical and Ethnobotanical Databases explicitly list the presence of this compound-BB in the rhizome of Dryopteris marginalis. usda.gov Phytochemical screenings of D. marginalis have confirmed the presence of various classes of compounds, including phenolic compounds and steroids, which is consistent with the phloroglucinol nature of this compound. sciensage.info

Dryopteris filix-mas, the male fern, is another species within the genus that is rich in phloroglucinols. researchgate.netrasayanjournal.co.innih.gov Its rhizome is known to contain compounds such as filicic acid and flavaspidic acid, which are structurally related to this compound. savvysciencepublisher.com While direct isolation of this compound from D. filix-mas is less frequently cited in recent literature compared to its relatives, the chemical profile of the species strongly supports its potential as a source.

The following table summarizes the key Dryopteris species associated with this compound and related phloroglucinols.

Table 1: Documented Dryopteris Species Containing this compound and Related Phloroglucinols| Species | Common Name | Compound(s) Identified | Primary Plant Part |

|---|---|---|---|

| Dryopteris marginalis | Marginal Shield Fern | This compound-BB, Phenolic Compounds | Rhizome |

| Dryopteris filix-mas | Male Fern | Filicic acid, Flavaspidic acid | Rhizome |

| Dryopteris crassirhizoma | - | Flavaspidic acids, other Phloroglucinols | Rhizome |

| Dryopteris fragrans | Fragrant Wood Fern | Disaspidin BB, other Phloroglucinols | Whole Plant |

Artemisia absinthium (Wormwood)

Artemisia absinthium, commonly known as wormwood, is a species in the Asteraceae family. nih.gov Extensive phytochemical investigations of A. absinthium have revealed a rich profile of various compounds, including terpenoids, flavonoids, and phenolic acids. nih.govnih.govnih.gov However, based on available scientific literature, there is no evidence to suggest the presence of this compound or other phloroglucinol derivatives in Artemisia absinthium. nih.govnih.govnih.gov The characteristic secondary metabolites of this plant are chemically distinct from the phloroglucinols found in Dryopteris species.

Other Documented Plant Families and Genera

Currently, the documented natural occurrence of this compound appears to be confined to the Dryopteris genus within the Dryopteridaceae family. While phloroglucinol derivatives are found in other plant families, such as Myrtaceae, the specific compound this compound has not been reported in other genera according to the reviewed literature. researchgate.net

Localization within Plant Tissues and Organs

The accumulation of this compound and related compounds is not uniform throughout the plant but is concentrated in specific tissues and structures.

Rhizomes and Petiolar Bases

Research consistently points to the rhizomes (the subterranean plant stems) of Dryopteris species as the primary site of phloroglucinol accumulation, including this compound. savvysciencepublisher.comresearchgate.netusda.govresearchgate.net The scales on the stipe (petiole) bases are also recognized as locations for these compounds. The concentration of these substances in the rhizome is significant, and this plant part has been the focus of most phytochemical studies on the genus. thieme-connect.comnih.gov

Associated Secretory Structures

The synthesis and storage of secondary metabolites in plants are often carried out in specialized secretory structures. nih.gov In ferns of the Dryopteris genus, there is evidence of glandular trichomes (hairs) that are involved in the production of compounds like terpenoids. nih.gov While direct microscopic studies localizing this compound to specific secretory cells are not widely available, the concentration of phloroglucinols in the rhizomes suggests the presence of specialized secretory tissues within this organ. These structures serve to sequester the compounds, which may play a role in the plant's defense mechanisms.

Chemo-Ecological Variation in this compound Levels and Profiles

The production and accumulation of phloroglucinols, including this compound, in plants are not static. Instead, they are dynamic processes influenced by a variety of external ecological factors. This variation is a key component of the plant's defense strategy, allowing it to adapt to changing environmental conditions and threats. While specific quantitative data on the variation of this compound itself is limited, broader studies on related compounds in ferns provide insight into the chemo-ecological dynamics.

Environmental stressors, such as heavy metal contamination and light intensity, have been shown to modulate the levels of secondary metabolites in ferns. For instance, ferns subjected to lead (Pb) stress have demonstrated an increase in the production of total polyphenols and flavonoids, indicating that the synthesis of these compounds can be a response to abiotic stress. Similarly, light conditions can significantly impact the chemical profile of ferns. Plants grown under high light intensity may exhibit altered concentrations of these defensive compounds compared to those in shaded environments.

Biotic pressures, particularly herbivory and pathogen attacks, are also significant drivers of chemical variation. Plants can systemically increase the production of defensive compounds in response to being damaged. This induced response can lead to a more robust chemical defense in tissues that have not yet been attacked, deterring further herbivory. While direct studies on the induction of this compound are not prevalent, the general principles of plant chemical ecology suggest that its levels would likely vary in response to such biotic interactions.

The following table illustrates the quantitative variation of several phloroglucinol derivatives in the rhizomes of Dryopteris crassirhizoma, providing a snapshot of the typical concentrations of these compounds in a representative species.

| Compound Name | Concentration (mg/g of dried sample) |

| Flavaspidic acid AP | 0.33 |

| Flavaspidic acid AB | 4.41 |

| Flavaspidic acid PB | 4.49 |

| Flavaspidic acid BB | 0.72 |

This data is from a study on Dryopteris crassirhizoma and provides an example of phloroglucinol concentrations.

Chemotaxonomic Implications of this compound Distribution

The distribution of phloroglucinol derivatives, such as this compound, across different plant species is not random; it often follows taxonomic lines. This has made these compounds valuable chemical markers (chemotaxonomic markers) for plant classification, particularly within the fern genus Dryopteris. The presence or absence of specific phloroglucinols can help to delineate species, understand evolutionary relationships, and even identify the parentage of hybrid species.

Within the genus Dryopteris, the phloroglucinol composition has been used to classify species into different sections. For example, ferns belonging to the section Erythrovariae are generally characterized by the presence of aspidin (B1208479) in their rhizomes and petiolar bases. sekj.org In contrast, species within the section Variae are distinguished by the presence of this compound. sekj.org This distinct chemical difference provides a clear criterion for separating these two groups of ferns.

The utility of this compound as a chemotaxonomic marker is further illustrated by its distribution in other Dryopteris species. For instance, a study of two neotropical American ferns, Dryopteris fusco-atra and D. hawaiiensis, found that D. hawaiiensis contains significant amounts of this compound, alongside para-aspidin and phloraspidinol. fao.org Conversely, D. fusco-atra contains flavaspidic acids and filixic acids, which are characteristic of the section Fibrillosae. fao.org This differential distribution supports the taxonomic separation of these species.

The table below summarizes the presence of key phloroglucinols in different sections and species of Dryopteris, highlighting the chemotaxonomic significance of this compound.

| Genus/Section/Species | Key Phloroglucinol(s) Present |

| Dryopteris sect. Erythrovariae | Aspidin sekj.org |

| Dryopteris sect. Variae | This compound sekj.org |

| Dryopteris hawaiiensis | This compound, Para-aspidin, Phloraspidinol fao.org |

| Dryopteris fusco-atra | Flavaspidic acids, Filixic acids fao.org |

| Dryopteris filix-mas | Flavaspidic acid wikipedia.org |

The consistent and specific distribution patterns of this compound and its related compounds underscore their importance in resolving taxonomic complexities within Dryopteris and related fern genera.

Biosynthetic Pathways and Precursors of Margaspidin

Polyketide Biosynthesis as a Foundational Route

The biosynthesis of margaspidin, like many other naturally occurring phloroglucinol (B13840) derivatives, is founded upon the polyketide pathway. frontiersin.org This fundamental metabolic route is responsible for producing a wide array of natural products in plants, fungi, and bacteria. frontiersin.orgnih.gov The core of this compound is built from phloroglucinol units, which are themselves products of this pathway. nih.gov The process is catalyzed by type III polyketide synthases (PKSs), which are enzymes that iteratively condense simple coenzyme A (CoA)-linked starter and extender units to build a linear polyketide chain. frontiersin.org This chain then undergoes an intramolecular cyclization reaction, specifically a Claisen condensation, to form the characteristic aromatic phloroglucinol ring. nih.gov

Role of Specific Precursors and Building Blocks

The construction of the this compound molecule relies on the incorporation of specific starter and extender units, which dictate the final structure of the monomeric acylphloroglucinol components.

Butyryl-CoA Incorporation

A key structural feature of one of the monomeric units of this compound is a butyrophenone (B1668137) moiety, which consists of a four-carbon acyl side chain attached to the phloroglucinol ring. The biosynthesis of this feature is believed to involve the incorporation of butyryl-CoA as a starter unit in the polyketide synthesis pathway. Butyryl-CoA is a common intermediate in fatty acid metabolism. In the context of this compound synthesis, a type III PKS would select butyryl-CoA to initiate the polyketide chain assembly. This initial building block is then extended, leading to the formation of a phloroglucinol ring with an attached butyryl group. The presence of numerous butyrylated phloroglucinol derivatives, such as aspidinol (B1216749), in the Dryopteris genus lends strong support to the role of butyryl-CoA as a key precursor in the biosynthesis of these compounds.

Acetyl-CoA and Malonyl-CoA Contributions

Acetyl-CoA and malonyl-CoA are the fundamental building blocks for the phloroglucinol ring itself. nih.gov In the polyketide pathway, acetyl-CoA can serve as the initial starter unit, which is then sequentially condensed with several extender units. nih.gov The primary extender unit in this process is malonyl-CoA. frontiersin.org Typically, a starter CoA molecule undergoes condensation with three molecules of malonyl-CoA to generate an intermediate polyketide chain. nih.gov This intermediate subsequently cyclizes and aromatizes to yield the stable phloroglucinol core (1,3,5-trihydroxybenzene). nih.gov Therefore, both acetyl-CoA and malonyl-CoA are essential contributors to the biosynthesis of the aromatic rings that form the backbone of this compound.

Dimerization Mechanisms of Phloroglucinol Units

This compound is a dimeric compound, meaning it is formed from the joining of two smaller monomeric units. The specific nature of the linkage and the identity of the monomers are crucial aspects of its biosynthesis.

Formation via Methylene (B1212753) Bridges

The two phloroglucinol rings in this compound are connected by a single carbon atom, forming a methylene bridge (-CH2-). This is a common structural motif in dimeric phloroglucinols found in ferns. The formation of this bridge is thought to occur through an electrophilic substitution reaction. It is proposed that a one-carbon donor, such as formaldehyde (B43269), reacts with the electron-rich aromatic ring of a phloroglucinol monomer. nih.gov The resulting hydroxymethylated intermediate can then react with a second phloroglucinol monomer, leading to the formation of the stable methylene-bridged dimer after dehydration. nih.gov The reaction occurs at the most nucleophilic positions on the phloroglucinol rings. nih.gov

Proposed Role of Aspidinol as a Monomer

The structure of this compound suggests it is formed from the dimerization of two different acylphloroglucinol monomers. One of these monomers is a butyrophenone derivative, while the other is an acetylated phloroglucinol. Given that this compound is isolated from Dryopteris species, a genus known for producing a variety of acylphloroglucinols, it is plausible that these monomers are synthesized independently and then joined. Aspidinol, a butyrylated phloroglucinol also found in Dryopteris, is a strong candidate for being one of these monomeric precursors. nih.gov Its structure closely resembles one half of the this compound molecule. The proposed biosynthetic pathway therefore involves the separate synthesis of aspidinol (or a closely related derivative) and another acylphloroglucinol monomer, followed by an enzyme-catalyzed dimerization via the formation of a methylene bridge.

Table of Key Biosynthetic Components

| Component | Type | Role in this compound Biosynthesis |

| Enzymes | ||

| Type III Polyketide Synthase (PKS) | Enzyme | Catalyzes the condensation of CoA precursors to form the phloroglucinol ring. |

| Precursors | ||

| Butyryl-CoA | Starter Unit | Provides the four-carbon side chain for the butyrophenone moiety. |

| Acetyl-CoA | Starter/Extender Unit | Initiates the polyketide chain and is a precursor to Malonyl-CoA. nih.gov |

| Malonyl-CoA | Extender Unit | Provides the two-carbon units for extending the polyketide chain to form the ring. frontiersin.org |

| Formaldehyde (proposed) | Linker Precursor | Proposed source of the one-carbon methylene bridge that links the two monomers. nih.gov |

| Intermediates | ||

| Phloroglucinol | Core Structure | The basic aromatic ring system formed from the polyketide pathway. nih.gov |

| Aspidinol (proposed) | Monomer | A proposed monomeric unit that dimerizes to form one half of the this compound molecule. nih.gov |

Involvement of One-Carbon Units (e.g., Formaldehyde) in Dimerization

A defining characteristic of this compound's structure is the methylene bridge (-CH2-) that connects the two acylphloroglucinol monomers. The precise biological mechanism for the formation of this bridge is an area of ongoing investigation. However, a chemically plausible hypothesis involves the participation of a one-carbon unit, such as formaldehyde or its biological equivalent.

In this proposed mechanism, an electrophilic substitution reaction would occur on the electron-rich aromatic rings of the two acylphloroglucinol precursors. A formaldehyde-like molecule could act as the electrophile, reacting with a nucleophilic carbon on each of the phloroglucinol rings to form the methylene linkage. While this remains a theoretical model, it provides a logical explanation for the origin of the bridging carbon atom. It is important to note that direct enzymatic evidence for the use of formaldehyde in the dimerization of phloroglucinol precursors to form this compound has not yet been definitively established in Dryopteris species. Broader studies on one-carbon metabolism show that formaldehyde can be involved in various biosynthetic reactions in plants illinois.edu.

Enzyme Systems and Polyketide Synthases Involved in this compound Production

The biosynthesis of natural products like this compound is orchestrated by a series of specialized enzymes. Central to the formation of the phloroglucinol precursors are polyketide synthases (PKSs).

PKSs are a diverse family of enzymes that construct polyketide chains through the repeated condensation of small carboxylic acid units, primarily malonyl-CoA. researchgate.net Specifically, Type III PKSs are known to be responsible for the synthesis of various aromatic compounds in plants, including chalcones and phloroglucinols. mdpi.comnih.gov These enzymes catalyze the cyclization of the polyketide chain to form the characteristic aromatic ring structure of phloroglucinol.

While a specific PKS responsible for the direct synthesis of this compound's acylphloroglucinol precursors has not been isolated and characterized from Dryopteris, the presence of genes with high homology to known chalcone (B49325) synthase (CHS) genes, a type of Type III PKS, has been identified in Dryopteris fragrans. cellmolbiol.org This finding strongly suggests that the enzymatic machinery for phloroglucinol ring synthesis exists within this genus.

The subsequent acylation and dimerization steps are also presumed to be enzyme-catalyzed. The acylation would likely be carried out by an acyltransferase, which would attach the butyryl side chains to the phloroglucinol rings. The dimerization, as discussed previously, would require an enzyme capable of catalyzing the formation of the methylene bridge between the two monomeric units. The identification and characterization of these specific enzymes in Dryopteris remain a key area for future research.

The table below summarizes the proposed key steps and the general classes of enzymes believed to be involved in the biosynthesis of this compound.

| Biosynthetic Step | Proposed Precursor(s) | General Enzyme Class | Supporting Evidence/Hypothesis |

| Phloroglucinol Ring Formation | 3 x Malonyl-CoA | Polyketide Synthase (Type III) | Biosynthesis of phloroglucinols in other organisms; Identification of PKS genes in Dryopteris. mdpi.comnih.govcellmolbiol.org |

| Acylation of Phloroglucinol Ring | Phloroglucinol, Butyryl-CoA | Acyltransferase | Presence of acyl side chains in this compound structure. |

| Dimerization of Acylphloroglucinol Monomers | 2 x Acylphloroglucinol, One-Carbon Unit (e.g., Formaldehyde) | Unknown Dimerizing Enzyme | Chemical structure of this compound; Plausible chemical mechanism. illinois.edu |

Advanced Methodologies for Isolation and Purification of Margaspidin

Specialized Extraction Techniques for Acylphloroglucinols

Acylphloroglucinols, including Margaspidin, are typically found in complex plant matrices. Their efficient extraction is a critical first step that largely determines the success of subsequent purification and analysis. Modern approaches focus on enhancing extraction efficiency while minimizing the degradation of these often-sensitive compounds.

Conventional solid-liquid extraction methods like maceration and Soxhlet extraction, while historically significant, are often hampered by long extraction times and the need for large volumes of high-purity organic solvents. researchgate.netdergipark.org.tr To address these issues, several modern solvent-based and non-conventional techniques have been developed and applied to the extraction of bioactive plant compounds.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents (either aqueous or organic) at elevated temperatures (50 to 100 °C) and pressures (4 to 12 MPa). dergipark.org.tr These conditions increase the solubility and mass transfer rate of the analytes, allowing for a faster and more efficient extraction with reduced solvent consumption compared to traditional methods.

Non-Conventional Methods: These innovative techniques utilize energy sources like microwaves and ultrasound to facilitate the extraction process. They are often referred to as "green" extraction methods due to their efficiency and reduced environmental impact. researchgate.net

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and the sample matrix, causing the plant cells to rupture and release their contents. uobasrah.edu.iq The direct and efficient heating mechanism significantly reduces extraction time and solvent volume. uobasrah.edu.iq

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create cavitation bubbles in the solvent. uobasrah.edu.iq The collapse of these bubbles near the cell walls generates high-pressure and high-temperature micro-environments, disrupting the cell structure and enhancing the release of target compounds like acylphloroglucinols. dergipark.org.trmdpi.com

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. uobasrah.edu.iq By adjusting the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. SFE is particularly advantageous for thermally labile compounds, although the high-pressure equipment can be expensive. uobasrah.edu.iq For the related compound hyperforin, a lipophilic liquid CO₂ extraction is used, as supercritical conditions extract less material and temperatures above 40°C cause degradation. wikipedia.org

Below is a comparative table of these advanced extraction techniques.

Table 1: Comparison of Advanced Extraction Techniques for Plant Bioactive Compounds| Feature | Pressurized Liquid Extraction (PLE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |

|---|---|---|---|---|

| Principle | Elevated temperature and pressure to increase solvent efficiency. dergipark.org.tr | Microwave energy for rapid, direct heating of the sample matrix. researchgate.netuobasrah.edu.iq | Acoustic cavitation to disrupt cell walls and enhance mass transfer. uobasrah.edu.iqmdpi.com | Use of a supercritical fluid (e.g., CO₂) as a tunable solvent. uobasrah.edu.iq |

| Advantages | Fast, automated, reduced solvent use compared to Soxhlet. dergipark.org.tr | Very fast, reduced solvent volume, improved extraction yield. uobasrah.edu.iq | Fast, can be performed at low temperatures, energy-efficient. dergipark.org.trmdpi.com | Highly selective, solvent-free final product, ideal for sensitive compounds. uobasrah.edu.iq |

| Disadvantages | Requires specialized high-pressure equipment. | Potential for localized overheating, not suitable for all solvents. | Potential for free radical formation, erosion of vessel walls. | High initial equipment cost, may have low efficiency for polar compounds. uobasrah.edu.iq |

| Typical Solvents | Organic or aqueous solvents. dergipark.org.tr | Polar solvents that absorb microwave energy. uobasrah.edu.iq | Various organic or aqueous solvents. mdpi.com | Supercritical CO₂, often with polar co-solvents (e.g., ethanol). |

Advanced Sample Pre-treatment and Pre-concentration Techniques

For the analysis of this compound in complex matrices like plant tissues or biological fluids, especially at trace levels, advanced sample pre-treatment and pre-concentration techniques are indispensable. These methods enhance the sensitivity and selectivity of analytical instruments by isolating the analyte from interfering substances. nih.gov

Solid Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. nih.govnih.govmdpi.com It operates on the principle of partitioning compounds between a liquid sample and a solid stationary phase (sorbent). mdpi.com For phenolic compounds like this compound, reversed-phase sorbents such as C18 or polymeric sorbents are commonly used. nih.gov

The general SPE procedure involves four steps:

Conditioning: The sorbent is prepared with a solvent like methanol, followed by water or a buffer to ensure reproducible interactions.

Loading: The sample solution is passed through the sorbent bed, where this compound is retained.

Washing: Interfering compounds are washed away with a solvent that does not elute the analyte.

Elution: A strong solvent is used to desorb the purified and concentrated this compound.

SPE is advantageous for its efficiency, selectivity, and the ability to be automated. nih.govresearchgate.net

Solid Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.comrsc.orgyoutube.com It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. mdpi.com The fiber can be exposed to the headspace above a sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME). youtube.comnih.gov

For semi-volatile phloroglucinols like this compound, headspace SPME could be a viable option, especially when coupled with gas chromatography. The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene) is crucial and depends on the analyte's polarity and volatility. mdpi.com SPME offers high sensitivity and is environmentally friendly due to the elimination of organic solvents. youtube.comnih.gov

Table 2: Comparison of SPME Fiber Coatings for Phenolic Compound Analysis

| Fiber Coating | Polarity | Typical Analytes |

| PDMS | Non-polar | Volatile, non-polar compounds |

| PA (Polyacrylate) | Polar | Polar, semi-volatile compounds |

| PDMS/DVB | Bipolar | Broad range of volatile and semi-volatile compounds |

| Carbowax/DVB | Bipolar | Alcohols, polar compounds |

This table provides a general guide to SPME fiber selection.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method based on a ternary solvent system. researchgate.netnih.govresearchgate.net It involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetonitrile (B52724) or methanol) into the aqueous sample. researchgate.netnih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for the instantaneous transfer of the analyte from the aqueous phase to the extraction solvent. researchgate.net Subsequent centrifugation separates the sedimented organic phase, which is then collected for analysis.

DLLME is known for its high enrichment factors, speed, and minimal use of organic solvents. researchgate.netnih.gov It has been successfully applied to the extraction of various phenolic compounds from wine and water samples. researchgate.netnih.gov

Microextraction by Packed Sorbent (MEPS)

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE. nih.govresearchgate.netnih.gov In MEPS, the sorbent (typically 1-4 mg) is packed directly into a syringe (100-250 µL) as a plug or a cartridge between the barrel and the needle. nih.govmdpi.com The sample is drawn through the sorbent and then ejected, a process that can be repeated to increase recovery. The elution is performed with a very small volume of solvent, which can often be directly injected into a GC or LC system. nih.govleapwiki.com

MEPS offers several advantages, including reduced sample and solvent volumes, faster sample processing, and the reusability of the sorbent cartridge for many samples, making it a cost-effective and green analytical technique. researchgate.netleapwiki.com It is suitable for a wide range of analytes, including those found in complex natural product matrices. researchgate.net

Restricted Access Materials (RAM)

Restricted Access Materials (RAM) are advanced sorbents used for the direct analysis of complex biological samples, such as plasma or serum, with minimal sample pretreatment. europa.eu RAM columns combine a size-exclusion mechanism on their outer surface with a reversed-phase or ion-exchange retention mechanism on their inner pore surface.

When a biological sample is injected, large molecules like proteins are excluded from the pores and are washed away, while small analyte molecules like this compound can access the pores and be retained by the inner-surface chemistry. This allows for the online coupling of sample cleanup with chromatographic analysis, significantly reducing sample handling and analysis time. While not specifically documented for this compound, RAM represents a powerful tool for the analysis of small molecules in complex biological matrices.

Automated Flow Analytical Procedures for Trace Level Determination

The quantification of this compound at trace levels in various matrices necessitates highly sensitive and efficient analytical methodologies. Automated flow analytical procedures, such as Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA), represent a significant advancement in this domain, offering rapid, reproducible, and miniaturized determination of chemical compounds. wikipedia.orglibretexts.org While specific applications for this compound are not extensively documented, the principles and methodologies established for analogous phloroglucinol (B13840) derivatives and other phenolic compounds provide a robust framework for its determination. europeanreview.orgnih.govrsc.org

Flow Injection Analysis (FIA), first developed in the mid-1970s, is a continuous-flow technique where a discrete sample volume is injected into a constantly moving, non-segmented carrier stream. wikipedia.orglibretexts.orgyoutube.com The sample plug travels through a narrow-bore tubing, where it disperses into the carrier. The carrier stream may contain reagents that react with the analyte to produce a detectable species. libretexts.org This controlled dispersion and precise timing allow for highly reproducible measurements. The resulting transient signal is recorded by a detector as the sample zone passes through a flow-cell. youtube.com A key advantage of FIA is its high sample throughput, making it suitable for routine analysis of a large number of samples. libretexts.org

Sequential Injection Analysis (SIA) is considered a second-generation flow technique that offers greater versatility and lower reagent consumption compared to FIA. walshmedicalmedia.commdpi.com The core of an SIA system is a multi-position selection valve connected to a bi-directional pump. walshmedicalmedia.com Unlike FIA's continuous flow, SIA operates by aspirating precise volumes of sample and reagents sequentially into a holding coil. The order and volume of these zones can be programmatically controlled, allowing for complex chemical manipulations in a single, simplified manifold. walshmedicalmedia.commdpi.com The stacked zones are then reversed, propelling them through a reaction coil and towards the detector. This approach minimizes waste and provides significant flexibility for method development. walshmedicalmedia.com

For the determination of this compound, which possesses a phloroglucinol core, spectrophotometric or mass spectrometric detection would be highly applicable within an FIA or SIA framework. wikipedia.orgeuropeanreview.orguni-regensburg.de Coupling these flow techniques with high-resolution mass spectrometry (MS) can provide exceptional selectivity and sensitivity, allowing for sub-ppm accuracy in metabolite identification from complex biological samples. bruker.com

The operational parameters for a hypothetical SIA method for this compound determination are outlined below, based on established methods for similar analytes. mdpi.comnih.govnih.govresearchgate.net

Table 1: Illustrative SIA Operational Parameters for this compound Determination

| Parameter | Value | Purpose |

| Sample Volume | 60 µL | Introduction of a precise amount of the analyte into the system. |

| Reagent Volume | 60 µL | To provide the necessary chemical environment for reaction or detection. |

| Carrier Solution | Acidified Methanol/Water | To transport the sample and reagents and maintain a suitable pH. |

| Flow Rate | 20 µL/s - 200 µL/s | Controls the residence time, dispersion, and speed of analysis. researchgate.net |

| Reaction Coil Length | 100 cm | Provides sufficient time for the reaction between analyte and reagents to occur. |

| Detection Wavelength | 280 nm (UV) | Based on the chromophoric nature of phenolic compounds. researchgate.net |

The performance of such an automated system is characterized by several key metrics, including a wide linear range, low detection limits, and high sample throughput. The following table presents potential performance characteristics for a this compound assay, extrapolated from data on other automated analytical methods for phenolic compounds and pharmaceuticals. europeanreview.orgmdpi.comnih.gov

Table 2: Projected Performance Characteristics of an Automated Method for this compound

| Parameter | Projected Value | Significance |

| Linearity Range | 1 - 150 µg/mL | The concentration range over which the method provides accurate results. nih.gov |

| Limit of Detection (LOD) | 0.34 µg/mL | The lowest concentration of this compound that can be reliably detected. nih.gov |

| Limit of Quantification (LOQ) | 0.93 µg/mL | The lowest concentration that can be accurately and precisely measured. nih.gov |

| Relative Standard Deviation (RSD) | < 2% | Indicates high precision and reproducibility of the measurements. nih.gov |

| Sample Throughput | 20 - 60 samples/hour | Demonstrates the high efficiency and speed of the automated method. mdpi.comnih.gov |

These automated flow-based procedures offer a powerful platform for the trace level determination of this compound, ensuring high efficiency, minimal waste, and the robust data quality required for advanced chemical analysis.

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Margaspidin and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). frontiersin.org

One-Dimensional (1D) NMR (¹H, ¹³C)

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types and chemical environments of hydrogen and carbon atoms within a molecule nih.gov.

¹H NMR: The ¹H NMR spectrum reveals the different types of protons present, their relative numbers (integration), and their coupling interactions with neighboring protons (splitting patterns). Chemical shifts (δ values) in the ¹H NMR spectrum are highly sensitive to the electronic environment of the protons, providing clues about the functional groups present. researchgate.netsigmaaldrich.comdrugbank.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom typically gives rise to a distinct signal. ¹³C NMR is often performed with proton decoupling to simplify the spectrum, showing each carbon signal as a singlet. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms researchgate.netnp-mrd.orghmdb.cadrugbank.comomicronbio.com.

While 1D NMR provides valuable initial data, the complexity of molecules like Margaspidin, with multiple rings and substituents, often requires more advanced techniques for complete structural assignment.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlation maps between NMR parameters, allowing for the establishment of connectivity and spatial relationships between atoms princeton.edujeoljason.comresearchgate.netsdsu.eduyoutube.com. These techniques are indispensable for elucidating the structures of complex natural products.

COSY (COrrelation SpectroscopY): COSY is a homonuclear 2D NMR experiment that reveals correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying spin systems within the molecule. princeton.eduresearchgate.netsdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). This experiment is crucial for assigning proton signals to their corresponding carbon signals. princeton.edujeoljason.comresearchgate.netsdsu.eduyoutube.commdpi.com Multiplicity-edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the sign of the peaks jeoljason.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a heteronuclear 2D NMR experiment that reveals long-range correlations between protons and carbons, typically through two, three, or even four or five bonds. This is particularly useful for establishing connectivity across quaternary carbons and ring systems. princeton.eduresearchgate.netsdsu.eduyoutube.com

NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY is a homonuclear 2D NMR experiment that shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This information is vital for determining the relative stereochemistry and conformation of the molecule. drugbank.comprinceton.eduresearchgate.net

The combined data from these 2D NMR experiments allows researchers to piece together the molecular structure by establishing direct and long-range connectivities between atoms.

High-Field Magnets and Cryogenic Probe Technologies

The sensitivity and resolution of NMR experiments are significantly influenced by the strength of the magnetic field and the technology of the NMR probe.

High-Field Magnets: Higher magnetic field strengths lead to increased spectral dispersion and sensitivity, which is particularly advantageous for analyzing complex mixtures or samples with limited quantities maratechnmr.comcern.ch. This improved resolution helps in separating overlapping signals and obtaining more detailed structural information.

Cryogenic Probe Technologies: Cryogenically cooled probes significantly enhance NMR sensitivity by reducing thermal noise in the detection coil and preamplifier maratechnmr.comjeolusa.comsinica.edu.twjeol.com. Cooling the probe to very low temperatures (e.g., ~30 K for the coil and ~77 K for the preamplifier) can result in a 3 to 4-fold increase in sensitivity compared to conventional room-temperature probes maratechnmr.comsinica.edu.tw. This increased sensitivity allows for the analysis of smaller sample amounts or the acquisition of higher-quality data in a shorter time maratechnmr.comjeol.com.

The combination of high-field magnets and cryogenic probes is essential for obtaining high-quality NMR data from challenging samples, which is often the case with natural products isolated in limited quantities.

Computer-Assisted Structure Elucidation (CASE) from NMR Data

Computer-Assisted Structure Elucidation (CASE) systems play an increasingly important role in the structural determination process, particularly when dealing with complex or novel compounds researchgate.netmestrelab.com.

CASE systems utilize algorithms to process and analyze NMR data (1D and 2D) and, in some cases, mass spectrometry data, to propose possible molecular structures that are consistent with the experimental data researchgate.netku.edu. These systems can generate candidate structures based on the molecular formula (often determined by HRMS) and the observed NMR correlations ku.edunih.gov. They can also predict NMR spectra for proposed structures and compare them to the experimental data to rank the plausibility of each candidate structure ku.edunih.govfrontiersin.orgresearchgate.net. CASE systems can be particularly helpful in elucidating the structures of molecules with a low hydrogen-to-carbon ratio or in resolving ambiguities that may arise from manual interpretation of NMR data researchgate.netmestrelab.com. Machine learning algorithms are also being explored to enhance NMR chemical shift prediction and facilitate the correlation between experimental and calculated data in CASE systems frontiersin.orgrsc.org.

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition frontiersin.org.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful MS technique that provides highly accurate mass measurements jeoljason.comwa.gov. This accuracy is essential for determining the precise molecular formula of a compound. By measuring the exact mass of the molecular ion, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. mdpi.com

For structural elucidation, HRMS is often coupled with tandem MS (MS/MS or MS²) nih.govresearchgate.netnih.gov. In MS/MS, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the substructures present in the molecule nih.govresearchgate.netnih.gov. Analyzing the fragmentation pathways can help confirm the connectivity and arrangement of atoms deduced from NMR data. The combination of HRMS and MS/MS data is particularly effective when integrated with computational approaches for predicting fragmentation patterns and comparing them to experimental spectra ku.edunih.gov.

The integration of HRMS data with NMR data is a common and powerful approach for the comprehensive structural elucidation of natural products like this compound and its analogues frontiersin.orgku.edunih.govresearchgate.net.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic compounds, including phloroglucinol (B13840) derivatives like this compound. In MS/MS, a precursor ion is selected and fragmented, and the resulting fragment ions are then mass-analyzed. This process provides detailed information about the substructures within the molecule researchgate.netthermofisher.comethz.ch. The fragmentation patterns observed in MS/MS spectra are characteristic of specific functional groups and bond arrangements, allowing for the deduction of structural features. For phloroglucinol derivatives, fragmentation commonly involves the cleavage of methylene bridges and the loss of acyl side chains or phloroglucinol units researchgate.net. Software tools can assist in predicting fragmentation pathways and annotating fragment ions, aiding in the confident identification and structural elucidation of unknown compounds thermofisher.comgithub.ionih.gov. The mass spectrum of this compound has been reported to show a molecule peak at m/z 446, along with distinct peaks at m/z 210, 224, and 237, corresponding to monocyclic breakdown products cdnsciencepub.com. Predicted collision cross section (CCS) values for this compound adducts, such as [M+H]+ at 203.9 Ų, [M+Na]+ at 211.1 Ų, and [M-H]- at 205.2 Ų, can also provide additional structural insights, particularly when coupled with ion mobility spectrometry uni.lu.

Hyphenated Techniques (LC-MS, GC-MS)

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the analysis of complex mixtures containing compounds like this compound. These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry creative-proteomics.commdpi.com. LC-MS is particularly well-suited for the analysis of polar and less volatile compounds, which are common among phloroglucinol derivatives creative-proteomics.comshimadzu.com. It allows for the separation of different analogues and isomers before they enter the mass spectrometer, simplifying the resulting mass spectra and facilitating the identification of individual components researchgate.netnih.govmdpi.comresearchgate.net. GC-MS, on the other hand, is typically used for volatile and thermally stable compounds and can serve as a complementary tool, although many phloroglucinol derivatives may require derivatization for GC analysis creative-proteomics.comshimadzu.com. Both LC-MS and GC-MS, especially when coupled with high-resolution mass analyzers and tandem MS capabilities (LC-MS/MS, GC-MS/MS), enable accurate mass determination and fragmentation analysis, providing crucial data for structural confirmation and the identification of known and unknown phloroglucinol derivatives in plant extracts researchgate.netmdpi.comspectroscopyonline.comnih.gov. Studies on Dryopteris species have frequently utilized LC-MS for the identification and characterization of various phloroglucinol derivatives, including those structurally related to this compound researchgate.netmdpi.comresearchgate.net.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an analytical technique that separates ions based on their mobility through a buffer gas, which is related to their size, shape, and charge, before they are introduced into a mass analyzer wikipedia.orgnih.govroutledge.com. This provides an additional dimension of separation orthogonal to traditional chromatographic separation and mass analysis. For structural elucidation, IMS-MS can be particularly useful for separating isomers that have the same mass-to-charge ratio but different three-dimensional structures and thus different collision cross sections nih.govcopernicus.org. The combination of mobility data (collision cross section) with mass spectral data enhances confidence in compound identification and can aid in the differentiation of closely related analogues nih.govosti.gov. Predicted collision cross section values for this compound adducts are available, indicating the potential applicability of IMS-MS for analyzing this compound and its forms uni.lu. IMS-MS has shown utility in analyzing complex mixtures and can provide valuable information about the conformational landscape of molecules in the gas phase nih.govcopernicus.org.

Imaging Mass Spectrometry for Spatial Localization

Imaging Mass Spectrometry (IMS) is a technique that allows for the direct analysis of molecules in tissue sections or other surfaces, generating molecular maps that show the spatial distribution of hundreds of compounds simultaneously nih.govaspect-analytics.comfrontiersin.orgmdpi.com. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS and Desorption Electrospray Ionization (DESI) IMS are used for this purpose mdpi.com. While specific applications of IMS for the spatial localization of this compound were not found in the provided information, this technique holds potential for understanding the distribution of this compound and related phloroglucinols within plant tissues, which could provide insights into their biosynthesis, transport, or storage nih.govaspect-analytics.comfrontiersin.orgmdpi.comnih.gov. IMS does not require prior labeling of target molecules and can provide detailed molecular information directly from the sample surface, making it a valuable tool for untargeted analysis and the visualization of how compounds are distributed in complex biological matrices aspect-analytics.comfrontiersin.orgmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum by a sample technologynetworks.comnoblelight.comdenovix.com. This technique is useful for detecting the presence of chromophores, such as conjugated double bonds and aromatic rings, which are present in the structure of this compound and other phloroglucinol derivatives technologynetworks.com. UV-Vis spectroscopy can be used to determine the concentration of a compound in solution based on its absorbance at a specific wavelength, typically at the wavelength of maximum absorbance (λmax) technologynetworks.comunchainedlabs.com. UV-Vis spectroscopy has been applied in the analysis of this compound and other compounds, often in conjunction with chromatographic separation (e.g., as a detector in HPLC-UV) researchgate.netdntb.gov.uagoogle.com. The UV-Vis spectrum provides characteristic absorption patterns that can contribute to the identification and characterization of this compound scu.edu.auresearchgate.net.

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing information about the functional groups present in the molecule researchgate.net. Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum researchgate.net. IR spectroscopy is a valuable tool for confirming the presence of key functional groups in this compound, such as hydroxyl groups (-OH), carbonyl groups (C=O), and aromatic rings cdnsciencepub.comresearchgate.netscu.edu.au. Analysis of the IR spectrum of this compound can provide supportive evidence for its proposed structure by identifying these characteristic vibrations cdnsciencepub.comresearchgate.netresearchgate.netgoogle.comscu.edu.augoogle.com. Fourier-Transform Infrared (FT-IR) spectroscopy is a common method used for obtaining high-quality IR spectra researchgate.net.

Circular Dichroism (CD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a valuable technique for the stereochemical analysis of chiral molecules, including natural products. rsc.org It is particularly useful for assigning the absolute configuration of chiral compounds. rsc.orgchiralabsxl.com CD measures the difference in absorbance between left-handed and right-handed circularly polarized light when passed through a chiral substance. photophysics.combruker.com This difference, known as circular dichroism, is non-zero for all chiral molecules. bruker.com

For molecules containing chromophores (light-absorbing groups), such as the aromatic rings and carbonyl groups present in this compound, CD spectroscopy can provide information about their stereochemistry. photophysics.com The sign and intensity of the CD signals are dependent on the spatial arrangement of these chromophores and any associated chiral centers. While ab initio calculation of electronic CD spectra can be challenging, stereochemical assignments are often made by comparing the experimental CD spectrum of the unknown compound to the spectra of structurally analogous compounds with known stereochemistry. chiralabsxl.com

Another approach involves the application of exciton (B1674681) coupling theory for molecules with two or more similar, strongly absorbing chromophores. chiralabsxl.com This theory relates the observed CD spectrum to the spatial orientation of the chromophores, allowing for the determination of absolute stereochemistry. Although "Quadrant Rules" were historically used, their reliability has been questioned, and comparison with known standards or computational methods is generally preferred for robust assignments. chiralabsxl.com

In the context of this compound, if the molecule possesses chiral centers or exists in a conformationally restricted chiral form due to the arrangement of its substituents and rings, CD spectroscopy could be employed to probe its stereochemistry. Analysis of the CD spectrum, potentially in comparison with calculated spectra or those of related phloroglucinol derivatives with established configurations, would aid in determining the absolute configuration of any chiral elements within the molecule.

Integrated Spectroscopic and Computational Approaches for Comprehensive Structure Determination

Modern structural elucidation of complex organic molecules like this compound increasingly relies on the integration of multiple spectroscopic techniques with computational methods. researchgate.netnih.gov No single technique may provide all the necessary information, but their combined application allows for a more complete and confident structure determination. mit.eduroutledge.com

Commonly integrated spectroscopic techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. slideshare.netscribd.comresearchgate.netmit.edu

NMR Spectroscopy: Provides detailed information about the connectivity of atoms and the local environment of nuclei, particularly protons (¹H NMR) and carbons (¹³C NMR). researchgate.netmit.edu Two-dimensional NMR techniques like COSY, HSQC, HMBC, and NOESY are crucial for establishing correlations between different nuclei and determining the spatial arrangement of atoms. researchgate.net

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help deduce the connectivity of substructures. scribd.commit.edu High-resolution MS can provide the elemental composition. scribd.com

IR Spectroscopy: Helps identify the presence of specific functional groups, such as hydroxyl and carbonyl groups, based on characteristic absorption frequencies. slideshare.netmit.edu

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, particularly the presence of conjugated systems like aromatic rings. slideshare.net

Computational approaches complement experimental data by providing theoretical insights and validating proposed structures. nih.govresearchgate.netnih.gov These can include:

Density Functional Theory (DFT) Calculations: Used to predict spectroscopic parameters (e.g., NMR chemical shifts, CD spectra) for proposed structures. Comparing predicted spectra with experimental data helps validate or refute structural hypotheses.

Molecular Dynamics Simulations: Can explore the conformational flexibility of the molecule and how this might influence spectroscopic observations. nih.govresearchgate.net

Computational Docking: While often used for studying molecular interactions, computational methods can also assist in understanding preferred conformations or arrangements that might be relevant to spectroscopic analysis. nih.govresearchgate.net

The integrated approach involves a cyclical process: initial spectroscopic data provide a preliminary understanding of the structure; computational methods are used to generate and evaluate possible structures based on this data; further spectroscopic experiments may be designed to differentiate between plausible candidates; and the process is iterated until a consistent and unambiguous structure is determined. This is particularly important for complex natural products with multiple stereocenters or flexible regions, where a single technique might not provide sufficient constraints for a definitive structure elucidation.

For this compound, the combination of comprehensive NMR experiments to establish connectivity and relative stereochemistry, high-resolution MS to confirm the molecular formula, and potentially CD spectroscopy combined with computational prediction of CD spectra for absolute stereochemical assignment, represents a powerful integrated approach for its complete structural characterization.

Chemical Synthesis and Derivatization Strategies for Margaspidin Analogues

Total Synthesis Approaches for Margaspidin Core Structures

The total synthesis of this compound and related phloroglucinol (B13840) derivatives typically starts from commercially available phloroglucinol or its simple O-alkylated derivatives. The core challenge lies in the regioselective introduction of various substituents onto the highly activated aromatic ring.

Key synthetic strategies include:

Friedel-Crafts Acylation: This is a cornerstone reaction for introducing the acyl side chains characteristic of this compound and its relatives. sci-hub.se For instance, the synthesis of phloroisovalerophenone, a related structure, is achieved by reacting phloroglucinol with isovaleryl chloride in the presence of a Lewis acid catalyst. sci-hub.se A similar approach could be envisioned for this compound by selecting the appropriate acyl chloride.

Houben-Hoesch Reaction: This reaction provides an alternative to Friedel-Crafts for acylation, using alkyl or aryl nitriles as the acylating agent with an acid catalyst. It is a common method for synthesizing acylated phloroglucinols. sci-hub.se

Formylation and Alkylation: To achieve the specific substitution pattern of this compound, formylation reactions (e.g., using triethyl orthoformate) followed by methylation are often employed. sci-hub.se For example, the synthesis of grandinol, a C-formylated and C-methylated phloroglucinol, involves these sequential steps. sci-hub.se

A plausible retrosynthetic analysis for a this compound-type core would disconnect the acyl and alkyl side chains, leading back to a simpler phloroglucinol precursor. The forward synthesis would then involve a carefully orchestrated sequence of electrophilic aromatic substitution reactions to build the target molecule.

Semi-Synthesis of Methylene-Bridged Derivatives (e.g., from Aspidinol)

Methylene-bridged bisphloroglucinols are a common structural motif in this class of natural products. Semi-synthesis, starting from a readily available natural phloroglucinol like aspidinol (B1216749), is an efficient strategy to create these dimeric structures. Aspidinol itself is a phloroglucinol derivative that can serve as a nucleophile in condensation reactions. frontiersin.org

The general approach involves the acid-catalyzed condensation of a phloroglucinol derivative with an aldehyde, typically formaldehyde (B43269), to form the methylene (B1212753) bridge. sci-hub.se For example, the synthesis of methylene bisnorflavaspidic acid is achieved by reacting two molecules of norflavaspidic acid. sci-hub.se A similar strategy could be applied to aspidinol.

Synthetic Scheme Example:

Activation: An electrophilic species is generated in situ from an aldehyde (e.g., formaldehyde) under acidic conditions.

Nucleophilic Attack: Two molecules of aspidinol act as nucleophiles, attacking the activated aldehyde to form the methylene-linked dimer.

This method allows for the creation of both symmetrical and unsymmetrical dimers, depending on the starting materials used, providing a route to a diverse range of methylene-bridged analogues for further study. Modern methods for controllable methylenation, for instance using ethylene (B1197577) glycol as a methylene source, are also being developed and could be applied in this context. rsc.org

Directed Synthesis of Novel this compound Analogues for SAR Studies

Directed synthesis is a rational approach used to create a library of analogues to systematically investigate structure-activity relationships (SAR). This involves making specific, planned modifications to a lead compound, such as this compound, and evaluating how these changes affect its biological activity. rsc.orgacs.org

For this compound, SAR studies would likely focus on modifying:

The Acyl Chain: The length, branching, and nature of the acyl group can be varied. For example, replacing the butyryl group with acetyl, propionyl, or benzoyl groups would probe the importance of this chain for biological activity.

The Alkyl Groups: The methyl groups on the phloroglucinol ring could be altered in number or position, or replaced with other alkyl groups (e.g., ethyl, propyl) to understand steric and electronic requirements.

The Hydroxyl Groups: Selective methylation or acylation of the phenolic hydroxyl groups would reveal their role in hydrogen bonding or as potential sites of metabolism.

The synthesis of these analogues would follow the fundamental reactions outlined in the total synthesis approach, such as Friedel-Crafts acylation and alkylation, but applied to a wider range of precursors to build the desired library of compounds. nih.gov The findings from these studies are crucial for optimizing the lead compound into a more potent and selective agent. researchgate.netnih.gov

Table 1: Hypothetical this compound Analogues for SAR Studies

| Compound | R1 Group (Acyl) | R2 Group (Alkyl) | R3 Group (Alkyl) | Synthetic Precursors |

|---|---|---|---|---|

| This compound | Butyryl | Methyl | Methyl | Phloroglucinol, Butyryl chloride, Methyl iodide |

| Analogue A | Acetyl | Methyl | Methyl | Phloroglucinol, Acetyl chloride, Methyl iodide |

| Analogue B | Butyryl | Ethyl | Methyl | Phloroglucinol, Butyryl chloride, Ethyl iodide |

| Analogue C | Benzoyl | Methyl | Methyl | Phloroglucinol, Benzoyl chloride, Methyl iodide |

Stereoselective Synthesis of Enantiomeric Forms

While the core phloroglucinol ring is planar, the introduction of certain side chains or the formation of complex polycyclic structures can create chiral centers. When a molecule is chiral, it can exist as non-superimposable mirror images called enantiomers. Stereoselective synthesis aims to produce a single enantiomer, which is crucial as different enantiomers can have vastly different biological activities. researchgate.net

For a this compound analogue possessing a chiral center (e.g., in a branched alkyl side chain), stereoselective synthesis could be achieved through several methods:

Chiral Pool Synthesis: Starting the synthesis from a naturally occurring chiral molecule that already contains the desired stereocenter.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

Asymmetric Catalysis: Employing a chiral catalyst, such as a metal complex with a chiral ligand, to favor the formation of one enantiomer over the other. researchgate.net For example, asymmetric transfer hydrogenation using a chiral ruthenium complex can produce alcohols with high enantioselectivity. researchgate.net

Although specific examples for this compound are not detailed in the literature, these established principles of stereoselective synthesis would be the standard approaches for preparing its pure enantiomeric forms, should a chiral analogue be designed. researchgate.net

Development of Scalable and Sustainable Synthetic Routes

Modern pharmaceutical and chemical development places a strong emphasis on creating synthetic routes that are not only efficient but also scalable and environmentally sustainable ("green"). rsc.org For a compound like this compound, this involves moving beyond laboratory-scale preparations to methods that can safely and economically produce larger quantities of the material.

Key considerations for scalable and sustainable synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste.

Use of Greener Reagents and Solvents: Replacing hazardous reagents and solvents with safer, more environmentally benign alternatives. rsc.org For example, using aqueous hydrogen peroxide as an oxidant instead of heavy-metal-based reagents. rsc.org

Biocatalysis and Metabolic Engineering: Utilizing enzymes or engineered microorganisms to perform specific synthetic steps. For example, phloroglucinol synthase (PhlD) has been used in engineered E. coli to produce phloroglucinol from simple sugars, offering a potential green starting point for the synthesis. acs.orgdtic.milnih.gov This biosynthetic approach avoids the use of harsh conditions and hazardous materials associated with traditional chemical synthesis from precursors like 2,4,6-trinitrotoluene. acs.org

Process Intensification: Developing continuous flow processes or one-pot reactions that reduce reaction times, energy consumption, and the need for purification of intermediates. nih.gov

The development of a scalable route for this compound would likely involve a hybrid approach, perhaps using biocatalysis to generate the core phloroglucinol scaffold, followed by efficient and high-yield chemical steps to complete the synthesis. dtic.milnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aspidinol |

| Phloroglucinol |

| Phloroisovalerophenone |

| Grandinol |

| Methylene bisnorflavaspidic acid |

| Norflavaspidic acid |

| 2,4,6-trinitrotoluene |

| Ethylene glycol |

| Formaldehyde |

| Isovaleryl chloride |

| Triethyl orthoformate |

| Acetyl chloride |

| Propionyl chloride |

| Benzoyl chloride |

| Methyl iodide |

| Ethyl iodide |

| Hydrogen peroxide |

Structure Activity Relationship Sar Investigations of Margaspidin and Its Derivatives

In Vitro Pharmacological Activity Profiling for Mechanistic Insights

Understanding the in vitro pharmacological activity of Margaspidin is the first step in unraveling its mechanism of action. mdpi.commdpi.com While specific comprehensive public data on the in vitro activity of this compound is limited, the general approach involves screening the compound against a panel of biological targets, such as enzymes and receptors, to identify its primary mode of interaction. nih.gov The insights gained from these assays are critical for understanding the pathways through which this compound exerts its effects.

Identification of Key Structural Moieties and Functional Groups Essential for Bioactivity

A hypothetical SAR study on this compound derivatives might reveal the following:

| Derivative | Modification | Relative Activity |

| This compound | Parent Compound | 100% |

| Derivative A | Removal of a hydroxyl group | 50% |

| Derivative B | Extension of the acyl chain | 120% |

| Derivative C | Methylation of a hydroxyl group | 80% |

This table is a hypothetical representation to illustrate the concept of SAR and is not based on published experimental data for this compound.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Analysis

QSAR modeling represents a computational approach to correlate the structural or property descriptors of compounds with their biological activities. mdpi.combiointerfaceresearch.comijpras.com For this compound and its analogues, a QSAR model could be developed to predict the activity of newly designed derivatives before their synthesis, thereby streamlining the drug discovery process. nih.govresearchgate.netnih.gov The model is built using a dataset of compounds with known activities and a range of calculated molecular descriptors.

Key Steps in QSAR Modeling for this compound:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: Various physicochemical, topological, and electronic descriptors are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Spectral Structure-Activity Relationship (S-SAR) Analysis and Interpretation

S-SAR is a more recent development in the field of QSAR that utilizes spectral data, such as NMR or IR spectra, to derive descriptors for building activity models. This approach can capture subtle electronic and conformational information that may not be fully represented by traditional molecular descriptors. While specific S-SAR studies on this compound have not been reported, this technique holds the potential to provide a more nuanced understanding of its SAR.

Computational Docking and Molecular Dynamics Simulations of this compound-Target Interactions

To visualize and understand the interaction of this compound with its potential biological targets at an atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. nih.govmdpi.comnih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a specific protein target. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the this compound-target complex over time. mdpi.com These simulations provide insights into the stability of the binding mode and can reveal conformational changes in both the ligand and the target upon binding.

Biological Activities and Molecular Mechanisms of Margaspidin

Anti-leishmanial Potential and Molecular Targeting

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a significant area of pharmaceutical research. nih.govnih.gov

N-Myristoyltransferase (NMT) is an enzyme crucial for the viability of Leishmania parasites, making it a potential drug target. nih.govresearchgate.net This enzyme is responsible for the attachment of myristate, a fatty acid, to specific proteins, a process known as N-myristoylation. This modification is vital for the function and localization of these proteins within the parasite. nih.govpatsnap.com While various compounds are being investigated for their ability to inhibit Leishmania NMT, specific studies on the inhibitory activity of margaspidin against this enzyme are not available in the current scientific literature. nih.govresearchgate.net

Anticancer Activity Research

Natural products are a significant source of new anticancer agents. mdpi.com Phloroglucinol (B13840) derivatives isolated from Dryopteris species have demonstrated anticancer properties in some studies. nih.gov However, dedicated research focusing specifically on the anticancer activity and the underlying molecular mechanisms of this compound is limited. While the broader class of compounds to which this compound belongs shows promise, detailed investigations into its specific effects on cancer cell lines and tumor models are not extensively documented in the available literature.

Antibacterial Efficacy and Modes of Action

Enzyme Inhibition Studies (General)

The ability of natural compounds to inhibit specific enzymes is a key area of drug discovery research.

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide and is involved in inflammatory processes. nih.govnih.gov Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making iNOS a target for therapeutic inhibitors. nih.govnih.gov There is currently a lack of specific research data on the inhibitory effects of this compound on inducible nitric oxide synthase.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. nih.govnih.gov Based on a review of the available scientific literature, there are no specific studies investigating the inhibitory potential of this compound against acetylcholinesterase.

Tyrosinase (Tyr)

Tyrosinase is a crucial copper-containing enzyme that plays a rate-limiting role in the production of melanin (B1238610). mdpi.com The overexpression of tyrosinase or excessive melanin accumulation can lead to various skin-related hyperpigmentation disorders. nih.gov Consequently, the inhibition of this enzyme is a primary strategy for the development of skin-lightening agents and treatments for pigmentation issues. nih.gov

This compound has demonstrated significant inhibitory activity against tyrosinase. In studies on B16F10 murine melanoma cells stimulated by α-melanocyte-stimulating hormone (α-MSH), this compound was shown to potently inhibit tyrosinase activity. nih.gov At a concentration of 50 µM, it achieved a 45.50% rate of inhibition. nih.gov This level of inhibition is noteworthy when compared to other known inhibitors. nih.gov The mechanism behind this inhibition involves the downregulation of both the mRNA and protein expression levels of tyrosinase, indicating that this compound affects the enzyme at the genetic transcription and translation levels. nih.gov

The following table summarizes the tyrosinase inhibitory activity of this compound.

| Compound | Concentration (µM) | Tyrosinase Inhibition (%) | Cell Line |

|---|

| This compound | 50 | 45.50 | B16F10 |

Modulatory Effects on Cell Signaling Pathways and Cellular Processes

Cell signaling pathways are complex communication networks that govern fundamental cellular activities. This compound has been found to modulate specific pathways involved in melanogenesis. nih.gov Its activity extends to the regulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis. mdpi.comnih.gov

This compound's influence on melanin production is mediated through its effects on the Akt/GSK-3β and MEK/ERK signaling pathways. nih.gov The mitogen-activated protein kinase (MAPK) pathway, which includes MEK and ERK, is integral to processes like cell proliferation and gene expression. elsevierpure.com Similarly, the PI3K/Akt pathway, which activates Akt and subsequently influences glycogen (B147801) synthase kinase 3β (GSK-3β), regulates a multitude of cellular functions. nih.gov By suppressing melanin production through the modulation of these pathways, this compound demonstrates a multi-faceted approach to influencing cellular processes. nih.gov Specifically, it has been shown to significantly reduce the mRNA and protein expression levels of MITF and tyrosinase-related protein-1 (TRP-1) in α-MSH-stimulated melanoma cells. nih.gov

The table below outlines the signaling pathways and cellular processes affected by this compound.

| Signaling Pathway | Cellular Process Affected | Key Proteins Modulated |

|---|---|---|

| Akt/GSK-3β | Melanin Synthesis | Akt, GSK-3β, MITF, TRP-1 |

| MEK/ERK | Melanin Synthesis | MEK, ERK, MITF, TRP-1 |

Molecular Level Interactions with Specific Biological Targets

The interaction of a compound with its biological targets at the molecular level is fundamental to its mechanism of action. These interactions can involve various types of chemical bonds and forces that determine the compound's efficacy and specificity. nih.gov Molecular docking is a computational method used to predict how a ligand binds to a receptor, providing insight into the binding affinity and potential interactions. nih.gov

In the context of this compound, its inhibitory effect on tyrosinase and the modulation of signaling pathways are underpinned by direct interactions with key proteins. While detailed molecular docking studies specifically for this compound are not extensively reported in the provided context, the significant reduction in the expression of MITF, TRP-1, and tyrosinase suggests a targeted interaction at the regulatory level of these proteins. nih.gov The mechanism involves suppressing the expression of these target genes, which in turn leads to the observed biological effects. nih.gov The ability of this compound to modulate the Akt/GSK-3β and MEK/ERK pathways indicates that it likely interacts with one or more protein kinases within these cascades, leading to a downstream effect on transcription factors and ultimately on the enzymes responsible for melanin synthesis. nih.gov

The following table lists the biological targets of this compound discussed.

| Biological Target | Type of Molecule | Pathway/Process Involved |

|---|---|---|

| Tyrosinase (Tyr) | Enzyme | Melanogenesis |

| MITF | Transcription Factor | Melanogenesis, Cell Signaling |

| TRP-1 | Enzyme | Melanogenesis |

| Akt | Protein Kinase | Akt/GSK-3β Pathway |

| GSK-3β | Protein Kinase | Akt/GSK-3β Pathway |

| MEK | Protein Kinase | MEK/ERK Pathway |

| ERK | Protein Kinase | MEK/ERK Pathway |

Ecological Role and Chemical Ecology of Margaspidin

Role in Plant Chemical Defense Mechanisms Against Herbivory